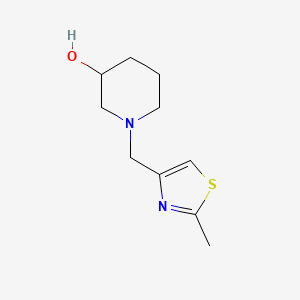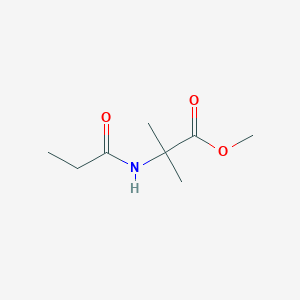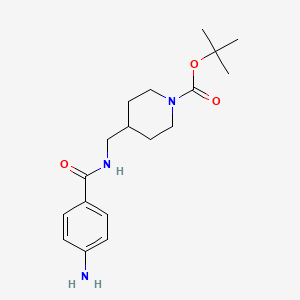
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
Piperidines, which include the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol is based on a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions often involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol: serves as a key intermediate in the synthesis of various bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and modifications to this core can lead to the development of new drugs with potential therapeutic applications .
Development of Central Nervous System (CNS) Agents
The compound’s structure suggests potential activity in CNS-related pharmacology. Piperidine derivatives are known to interact with CNS receptors, which could make them candidates for treating neurological disorders .
Anti-Inflammatory Applications
Piperidine derivatives have been studied for their anti-inflammatory properties. The structural features of 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol may be optimized to enhance its efficacy as an anti-inflammatory agent .
Antimicrobial Activity
The thiazole and piperidine components of the compound suggest possible antimicrobial activity. Research into the optimization of these structures could lead to the development of new antimicrobial agents .
Oncology Research
Piperidine derivatives are being explored for their potential use in oncology. The ability to modify the piperidine ring provides a versatile platform for designing compounds that could interfere with cancer cell proliferation .
Chemical Biology Probes
This compound could be used to create probes for chemical biology studies. Such probes can help in understanding biological processes at the molecular level, which is crucial for the development of targeted therapies .
Zukünftige Richtungen
Piperidine derivatives, including 1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol, have potential implications in various fields of research and industry. They are among the most important synthetic fragments for designing drugs , suggesting that they will continue to be a focus of research in the future. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry , indicating a direction for future research.
Eigenschaften
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(13)6-12/h7,10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSABIYNYHMPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methylthiazol-4-yl)methyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)
![1-[2-(4-Fluorobenzyloxy)-6-hydroxyphenyl]-ethanone](/img/structure/B1465300.png)

![N-cyclopentyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1465302.png)





![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)